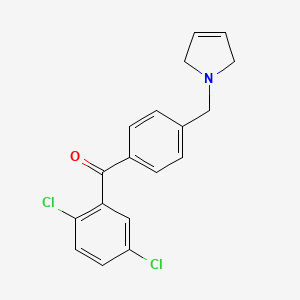

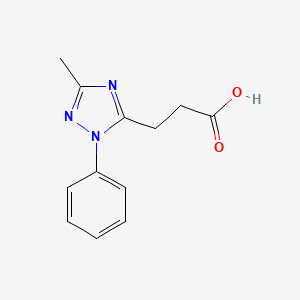

3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone, is a derivative of benzophenone with specific substitutions that may influence its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related benzophenone derivatives and dichlorophen compounds, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of related compounds often involves catalytic oxidation processes, as seen in the preparation of 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, which is achieved using Pd/C and 1,8-diazabicyclo[5.4.0]undec-7-ene in air . This suggests that similar catalytic systems could potentially be employed for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial in determining their reactivity and interaction with other molecules. For instance, the X-ray studies of the aforementioned radical compound show equidistant slipped π-stacks along the a-axis . Such structural information is vital for understanding the molecular interactions and stability of the compound .

Chemical Reactions Analysis

The reactivity of dichlorophen compounds, as seen in the photolysis of dichlorophen (DCP), leads to various products depending on the reaction conditions, such as pH and the presence of oxygen . This indicates that the chemical reactions involving this compound would also be highly dependent on environmental factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be quite diverse. For example, the radical compound mentioned earlier is thermally stable well past its melting point, with a decomposition onset temperature of 288 °C . Additionally, the electronic and excited state properties of benzophenone derivatives can vary significantly with different solvents, as shown in the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol . This suggests that the physical and chemical properties of this compound would need to be studied under various conditions to fully understand its behavior.

科学的研究の応用

Biological Activities and Therapeutic Potential

Polyisoprenylated benzophenones have attracted attention due to their potent biological properties. Studies have highlighted their cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. These compounds, found in plants like Clusiaceae, have been studied for their potential in arresting cancer cells, influencing gene transcription in cancer cells, and affecting the Akt/mTOR stress pathway. The compounds' high antioxidant capacity is notable for protecting cells from oxidative stress and inflammation-related processes. Some analogues have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating drug-resistant HIV-1, showcasing their therapeutic potential (Acuña, Jancovski, & Kennelly, 2009).

Antioxidant Properties

Chromones and their derivatives, which are structurally related to benzophenones, are known for their antioxidant properties. These compounds, found in a normal human diet, are associated with various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their ability to neutralize active oxygen and cut off free radicals is key to preventing cell impairment and various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Environmental Impact

The environmental impact of organochlorine compounds, like chlorophenols, has been extensively reviewed. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with toxicity to fish being considerable upon long-term exposure. The persistence of these compounds in the environment varies, with bioaccumulation expected to be low. Notably, chlorophenols have a strong organoleptic effect, impacting the taste and smell of water, which is a crucial factor in environmental monitoring and regulation (Krijgsheld & Gen, 1986).

Ethnobotanical and Therapeutic Importance

Polyisoprenylated benzophenones (PIBs) from Garcinia and related genera have significant ethnobotanical and therapeutic importance. These compounds are recognized for their cytotoxic activities in both in vitro and in vivo assays. Recent advances have been made in understanding their chemistry, pharmacology, and biological activities, positioning them as promising candidates for future drug development, especially as cytotoxic agents (Kumar, Sharma, & Chattopadhyay, 2013).

特性

IUPAC Name |

(3,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCPIMSQPCAOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643449 |

Source

|

| Record name | (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898789-29-2 |

Source

|

| Record name | Methanone, (3,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)